Fosphenytoin-d10 (disodium)
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Overview
Description
Fosphenytoin-d10 (disodium) is a deuterium-labeled derivative of fosphenytoin (disodium). Fosphenytoin is a water-soluble prodrug of phenytoin, which is widely used as an anticonvulsant for the treatment of epileptic seizures. The deuterium labeling in fosphenytoin-d10 (disodium) is used for various research purposes, including pharmacokinetic studies and drug metabolism analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosphenytoin-d10 (disodium) involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate. This intermediate is then reacted with a phosphoric acid diester whose ester groups can be selectively cleaved. The resulting product is converted to 5,5-diphenyl-3-[(phosphonooxy)methyl]imidazolidine-2,4-dione disodium salt .
Industrial Production Methods
Industrial production of fosphenytoin-d10 (disodium) follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fosphenytoin-d10 (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert fosphenytoin-d10 (disodium) to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxylated products .
Scientific Research Applications
Fosphenytoin-d10 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and transformations of fosphenytoin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fosphenytoin.
Industry: Applied in the development of new anticonvulsant drugs and formulations
Mechanism of Action
Fosphenytoin-d10 (disodium) acts as a prodrug of phenytoin. Upon administration, it is rapidly converted to phenytoin in the body. Phenytoin exerts its anticonvulsant effects by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels. This action limits the repetitive firing of action potentials, thereby reducing seizure activity .
Comparison with Similar Compounds
Similar Compounds
Fosphenytoin (disodium): The non-deuterated form of fosphenytoin-d10 (disodium).
Phenytoin: The active metabolite of fosphenytoin, used directly as an anticonvulsant.
CE-fosphenytoin sodium: A modified formulation of fosphenytoin sodium with improved pharmacokinetic properties.
Uniqueness
Fosphenytoin-d10 (disodium) is unique due to its deuterium labeling, which makes it particularly useful for research purposes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C16H13N2Na2O6P |
---|---|
Molecular Weight |
416.30 g/mol |
IUPAC Name |
disodium;[2,5-dioxo-4,4-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidin-1-yl]methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D;; |
InChI Key |
GQPXYJNXTAFDLT-RDNJZBAPSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
Origin of Product |
United States |
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